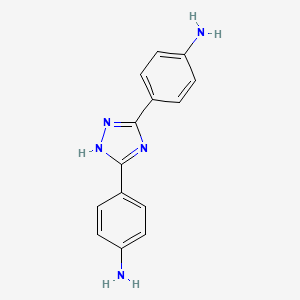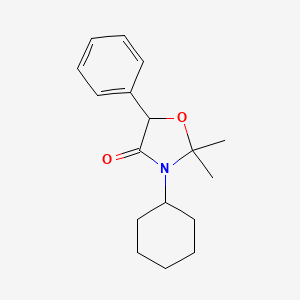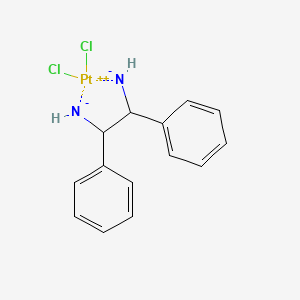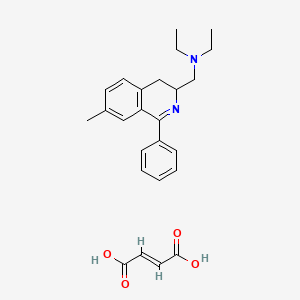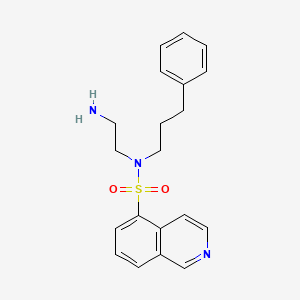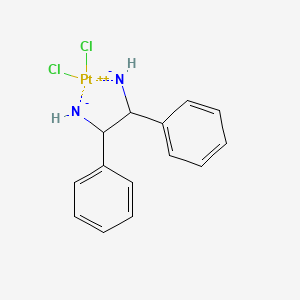![molecular formula C18H24N2O4 B12881454 2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide CAS No. 82558-73-4](/img/structure/B12881454.png)
2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(5-(3-methylpentan-3-yl)isoxazol-3-yl)benzamide involves several steps:
Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving appropriate precursors.
Attachment of Benzamide Group: The benzamide group is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of Isoxaben typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilized for controlled reaction conditions.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Isoxaben undergoes various chemical reactions, including:
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogens or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxy-N-(5-(3-methylpentan-3-yl)isoxazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a model compound for studying herbicidal activity and structure-activity relationships.
Biology: Investigated for its effects on plant growth and development.
Industry: Widely used in agricultural practices for weed control.
Wirkmechanismus
The mechanism of action of Isoxaben involves inhibiting the synthesis of cellulose in plant cell walls. This inhibition disrupts the formation of new cells, effectively preventing the growth of weeds. The molecular targets include enzymes involved in cellulose biosynthesis pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzamizole
- Flexidor
- Gallery
- X-Pand
- Prolan
Uniqueness
Isoxaben is unique due to its specific mode of action as a cellulose biosynthesis inhibitor. This makes it highly effective against a broad spectrum of broadleaf weeds, distinguishing it from other herbicides that may target different pathways .
Eigenschaften
CAS-Nummer |
82558-73-4 |
|---|---|
Molekularformel |
C18H24N2O4 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2,6-dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide |
InChI |
InChI=1S/C18H24N2O4/c1-6-18(3,7-2)14-11-15(20-24-14)19-17(21)16-12(22-4)9-8-10-13(16)23-5/h8-11H,6-7H2,1-5H3,(H,19,20,21) |
InChI-Schlüssel |
BBUKZKRLQNYSLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CC)C1=CC(=NO1)NC(=O)C2=C(C=CC=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


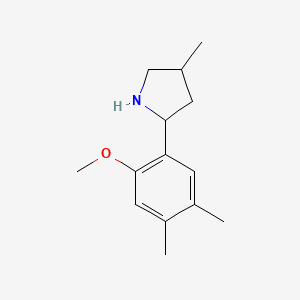
![Pyrrolo[3,2-B]pyrrolizine](/img/structure/B12881381.png)
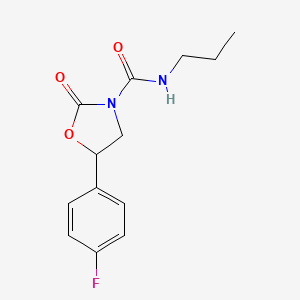

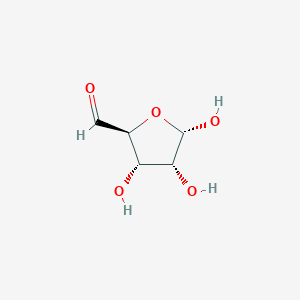

![4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881414.png)
